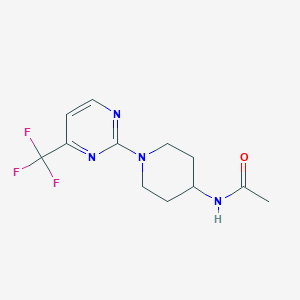

N-(1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)acetamide, also known as TFMPA, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Optical Sensors and Biological Applications

Pyrimidine derivatives, including those related to N-(1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)acetamide, are crucial in the development of optical sensors due to their heteroatom-containing structures. These compounds are utilized extensively in organic chemistry for their biological and medicinal significance. The ability of pyrimidine derivatives to form coordination and hydrogen bonds makes them suitable for use as sensing probes, demonstrating their versatility in both sensing materials and biological applications (Jindal & Kaur, 2021).

Synthesis of Medicinal Compounds

This compound is part of a broader category of pyrimidine scaffolds that are pivotal for medicinal chemistry. These scaffolds are particularly significant for their broad synthetic applications and bioavailability. The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, through diverse hybrid catalysts, showcases the compound's applicability in developing lead molecules for pharmaceutical industries (Parmar, Vala, & Patel, 2023).

Investigation of Carcinogenicity

Research has explored the carcinogenic potential of thiophene analogues, including structures similar to this compound. This includes the synthesis and evaluation of compounds for potential carcinogenicity, offering insights into their chemical and biological behavior. Such studies are crucial for understanding the carcinogenic risks associated with these compounds (Ashby, Styles, Anderson, & Paton, 1978).

Inhibitor Development for DPP IV and MAP Kinases

The compound has relevance in the development of inhibitors for DPP IV, a target for treating type 2 diabetes mellitus, showcasing the therapeutic potential of pyrimidine derivatives in this domain (Mendieta, Tarragó, & Giralt, 2011). Additionally, its analogues have been identified as selective inhibitors for the p38 MAP kinase, which is responsible for proinflammatory cytokine release, highlighting its significance in designing compounds for inflammation-related diseases (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Drug Metabolism and Environmental Toxicology

The compound is also part of studies on drug metabolism, particularly focusing on the toxicology of acetamide and its derivatives. Such research provides critical information on the biological consequences of exposure to these compounds, relevant for understanding their safety and environmental impact (Kennedy, 2001).

Mecanismo De Acción

Target of Action

A structurally similar compound, imatinib, is known to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cellular functions such as growth, differentiation, metabolism, and apoptosis .

Mode of Action

It’s worth noting that similar compounds like imatinib bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of the tyrosine kinase, thereby disrupting the signal transduction cascades it would normally activate .

Biochemical Pathways

The inhibition of tyrosine kinases by similar compounds can affect multiple signaling pathways, including those involved in cell growth and apoptosis .

Pharmacokinetics

The pharmacokinetic properties of N-(1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)acetamide are not detailed in the search results. Pharmacokinetics often involves the study of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These properties can significantly impact a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The inhibition of tyrosine kinases by similar compounds can lead to disrupted signal transduction, potentially affecting cellular functions such as growth, differentiation, and apoptosis .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can often impact the effectiveness and stability of a compound .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

It has been found to interact with certain enzymes and proteins

Cellular Effects

Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N4O/c1-8(20)17-9-3-6-19(7-4-9)11-16-5-2-10(18-11)12(13,14)15/h2,5,9H,3-4,6-7H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUBHMCSWBSHMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCN(CC1)C2=NC=CC(=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2-Chloropyridine-4-carbonyl)-3-(propan-2-yl)piperidin-3-yl]methanol](/img/structure/B2798067.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2798073.png)

![1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-ol](/img/structure/B2798080.png)

![6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2798081.png)

![2-[4-(4-methylphenyl)-2,5-dioxo-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl]-N-propylacetamide](/img/structure/B2798082.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2798087.png)

![(3R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B2798088.png)

![1-Oxa-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B2798090.png)